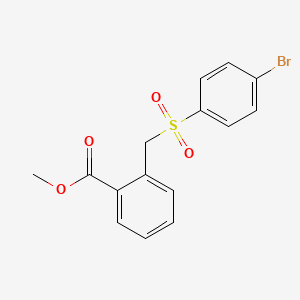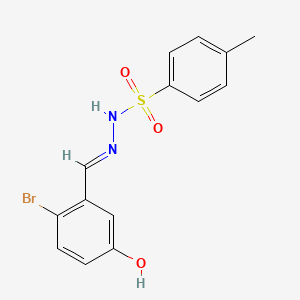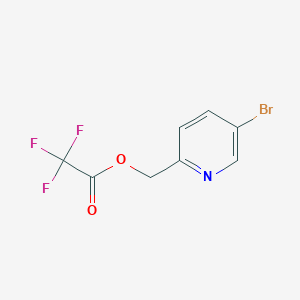
3-Bromo-5-(t-butyl)-2-isopropoxybenZaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(tert-butyl)-2-isopropoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a bromine atom, a tert-butyl group, and an isopropoxy group attached to a benzaldehyde core. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(tert-butyl)-2-isopropoxybenzaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 5-(tert-butyl)-2-isopropoxybenzaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Another approach involves the protection of the hydroxyl group in 5-(tert-butyl)-2-hydroxybenzaldehyde with an isopropyl group, followed by bromination at the 3-position using similar brominating agents and conditions.
Industrial Production Methods
Industrial production of 3-Bromo-5-(tert-butyl)-2-isopropoxybenzaldehyde may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-(tert-butyl)-2-isopropoxybenzaldehyde undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in dry ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzaldehydes with various functional groups replacing the bromine atom.
Oxidation: Formation of 3-Bromo-5-(tert-butyl)-2-isopropoxybenzoic acid.
Reduction: Formation of 3-Bromo-5-(tert-butyl)-2-isopropoxybenzyl alcohol.
Aplicaciones Científicas De Investigación
3-Bromo-5-(tert-butyl)-2-isopropoxybenzaldehyde has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Material Science: Utilized in the preparation of functional materials and polymers with specific properties.
Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(tert-butyl)-2-isopropoxybenzaldehyde depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon atom. In oxidation and reduction reactions, the aldehyde group undergoes transformation through electron transfer processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-(tert-butyl)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of an isopropoxy group.
3-Bromo-5-(tert-butyl)-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an isopropoxy group.
3-Bromo-5-(tert-butyl)-2-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
3-Bromo-5-(tert-butyl)-2-isopropoxybenzaldehyde is unique due to the presence of the isopropoxy group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H19BrO2 |
|---|---|
Peso molecular |
299.20 g/mol |
Nombre IUPAC |
3-bromo-5-tert-butyl-2-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C14H19BrO2/c1-9(2)17-13-10(8-16)6-11(7-12(13)15)14(3,4)5/h6-9H,1-5H3 |
Clave InChI |
YGBKBAWHGCBEJV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1Br)C(C)(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



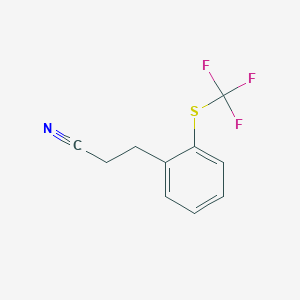
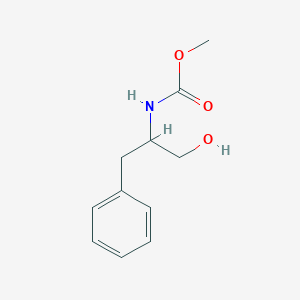
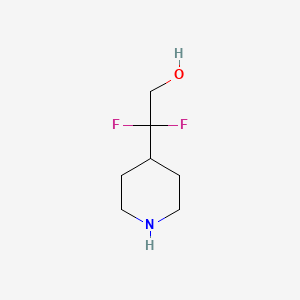

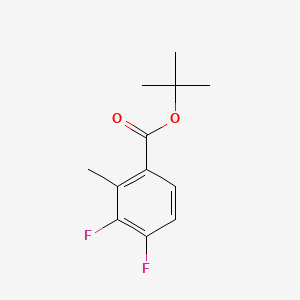
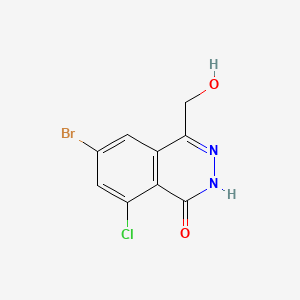
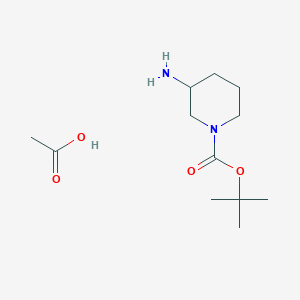
![10-[[13-(dimethylamino)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]methoxymethyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14773723.png)
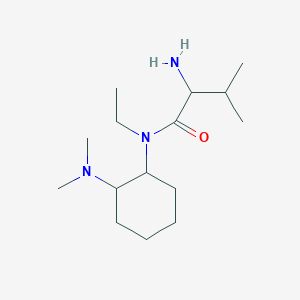
![N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine](/img/structure/B14773734.png)
